molecular formula C13H16ClN5 B131542 ジデメチルリザトリプタン塩酸塩 CAS No. 1016900-28-9

ジデメチルリザトリプタン塩酸塩

カタログ番号: B131542
CAS番号: 1016900-28-9
分子量: 277.75 g/mol
InChIキー: KDOZZYWRWWRAAD-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Didemethyl Rizatriptan Hydrochloride is a chemical compound with the molecular formula C13H15N5·HCl and a molecular weight of 277.75 g/mol . It is a derivative of Rizatriptan, a well-known anti-migraine medication. This compound is primarily used in scientific research and pharmaceutical applications.

科学的研究の応用

Didemethyl Rizatriptan Hydrochloride is widely used in scientific research, particularly in the fields of:

    Chemistry: As a reference standard in analytical method development and validation.

    Biology: In studies involving serotonin receptors and their role in migraine.

    Medicine: As a precursor in the synthesis of anti-migraine drugs.

    Industry: In the quality control of pharmaceutical products

作用機序

Target of Action

Didemethyl Rizatriptan Hydrochloride, similar to its parent compound Rizatriptan, is a selective agonist for serotonin (5-HT 1B and 5-HT 1D receptors) in cranial arteries . These receptors play a crucial role in the regulation of mood, appetite, and sleep, and are also involved in the contraction of smooth muscles within the walls of blood vessels.

Mode of Action

Didemethyl Rizatriptan Hydrochloride interacts with its targets, the 5-HT 1B and 5-HT 1D receptors, causing vasoconstriction . This interaction also reduces sterile inflammation associated with antidromic neuronal transmission, which is correlated with the relief of migraine .

Biochemical Pathways

It is known to act as a selective inhibitor of various kinases, includingcyclin-dependent kinase (CDK), glycogen synthase kinase-3β (GSK-3β), and casein kinase 1 (CK1) . These kinases are involved in a variety of cellular processes, including cell division, metabolism, and protein regulation.

Pharmacokinetics

Rizatriptan, its parent compound, is known to be well-absorbed and undergoes significant first-pass metabolism via monoamine oxidase-a . It is primarily excreted in the urine (82%, 14% as unchanged drug) and feces (12%) . The plasma half-life of Rizatriptan ranges from two to three hours .

Result of Action

The primary result of Didemethyl Rizatriptan Hydrochloride’s action is the relief of migraine-associated symptoms . It is reported to reach maximum plasma concentrations more quickly and produces a more rapid onset of pain relief than other triptans .

Action Environment

The action, efficacy, and stability of Didemethyl Rizatriptan Hydrochloride can be influenced by various environmental factors. For instance, renal function can impact the drug’s clearance, with a greater area under the curve (AUC) observed in patients with impaired renal function . Similarly, plasma concentrations of Rizatriptan were found to be approximately 30% greater in patients with moderate hepatic insufficiency . Gender also plays a role, with AUC being approximately 30% higher and Cmax being 11% higher in women than in men .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Didemethyl Rizatriptan Hydrochloride involves multiple steps, starting from the basic structure of Rizatriptan. The process typically includes the removal of methyl groups from the Rizatriptan molecule. This is achieved through a series of chemical reactions involving reagents such as hydrochloric acid, methanol, and acetonitrile .

Industrial Production Methods

Industrial production of Didemethyl Rizatriptan Hydrochloride follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques like high-performance liquid chromatography (HPLC) for purification .

化学反応の分析

Types of Reactions

Didemethyl Rizatriptan Hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Methanol, acetonitrile, water.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .

類似化合物との比較

Similar Compounds

Uniqueness

Didemethyl Rizatriptan Hydrochloride is unique due to its specific structural modifications, which make it a valuable compound for research and development. Its distinct properties allow for more targeted studies on serotonin receptors and migraine mechanisms .

生物活性

Didemethyl rizatriptan hydrochloride is a derivative of rizatriptan, a well-established medication used for the acute treatment of migraines. This article explores the biological activity of didemethyl rizatriptan, focusing on its pharmacological effects, mechanisms of action, and clinical implications, supported by data tables and research findings.

Overview of Rizatriptan and Its Metabolite

Rizatriptan is a selective agonist at the 5-HT_1B and 5-HT_1D serotonin receptors, primarily located in the intracranial blood vessels and sensory nerves of the trigeminal system. Its efficacy in treating migraines stems from its ability to induce vasoconstriction and inhibit neurogenic inflammation . Didemethyl rizatriptan is a metabolite of rizatriptan with similar pharmacological properties but differing activity profiles.

The primary mechanism by which didemethyl rizatriptan exerts its effects involves:

  • Vasoconstriction : Activation of 5-HT_1B receptors leads to vasoconstriction of dilated cerebral blood vessels, which alleviates migraine symptoms.
  • Inhibition of Neurogenic Inflammation : By stimulating 5-HT_1D receptors, it inhibits the release of pro-inflammatory neuropeptides such as substance P and calcitonin gene-related peptide (CGRP) from trigeminal neurons .
  • Pain Modulation : Didemethyl rizatriptan may influence endogenous pain modulation pathways, although this aspect requires further investigation .

Pharmacokinetics

The pharmacokinetic profile of didemethyl rizatriptan is influenced by its parent compound, rizatriptan. Key pharmacokinetic parameters include:

ParameterRizatriptanDidemethyl Rizatriptan
Absorption~90% (oral)Similar expected
Bioavailability~45%Comparable
Time to Maximum Concentration1–1.5 hoursNot specifically studied
Half-life2–2.5 hoursNot specifically studied

Note: The pharmacokinetics of didemethyl rizatriptan have not been extensively characterized in clinical studies, thus relying on data from rizatriptan.

Study on Efficacy Compared to Other Triptans

A comparative study evaluated the efficacy and tolerability of various migraine treatments, including rizatriptan. The findings indicated that both rizatriptan and naproxen provided significant headache relief at two hours post-dose compared to ergotamine . This suggests that didemethyl rizatriptan may also be effective based on its relationship with rizatriptan.

Animal Studies on Mechanisms

Research utilizing animal models has shown that triptans, including rizatriptan, effectively modulate pain pathways through serotonin receptor activation. For example, studies indicated that activation of 5-HT_1B receptors resulted in significant vasoconstriction in isolated cranial arteries .

Safety Profile

The safety profile of didemethyl rizatriptan is expected to mirror that of its parent compound. Common adverse events associated with rizatriptan include:

  • Nausea : Reported in approximately 3-4% of patients.
  • Somnolence : Occurred in about 2-4% of cases.
  • Chest Pain : Less than 1% incidence but noted in some patients post-administration .

Long-term safety studies have shown that adverse events tend to be mild and transient, with no significant increase in severity over extended use .

特性

IUPAC Name

2-[5-(1,2,4-triazol-1-ylmethyl)-1H-indol-3-yl]ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N5.ClH/c14-4-3-11-6-16-13-2-1-10(5-12(11)13)7-18-9-15-8-17-18;/h1-2,5-6,8-9,16H,3-4,7,14H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDOZZYWRWWRAAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1CN3C=NC=N3)C(=CN2)CCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60647334
Record name 2-{5-[(1H-1,2,4-Triazol-1-yl)methyl]-1H-indol-3-yl}ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60647334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1016900-28-9
Record name 2-{5-[(1H-1,2,4-Triazol-1-yl)methyl]-1H-indol-3-yl}ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60647334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。